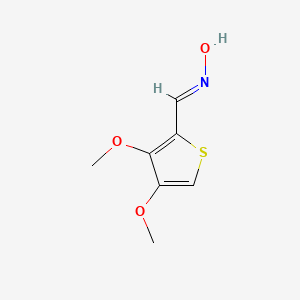![molecular formula C21H19N3O3 B2498553 3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-quinazoline-2,4-dione CAS No. 1023850-96-5](/img/structure/B2498553.png)
3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound belongs to a class of molecules that are of significant interest in the field of medicinal chemistry due to their structural complexity and potential biological activities. Its synthesis and analysis provide insights into its chemical behavior and properties.
Synthesis Analysis
Synthesis of related quinazoline derivatives often involves cyclization reactions, oxidation, and condensation steps. For example, the oxidation of pyrrolo[3,2,1-ij]quinoline-1,2-diones with m-chloroperbenzoic acid leads to the formation of 1,3-oxazino[5,4,3-ij]quinolin-1,3-diones, showcasing the types of reactions used to create complex quinazoline structures (Medvedeva et al., 2022).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is often elucidated using spectral methods, including IR, Raman spectra, and X-ray crystallography. Such analyses reveal tautomeric forms and special orientations within the molecular structure, contributing to the understanding of their chemical behavior (Csányi et al., 2002).
Chemical Reactions and Properties
Quinazoline compounds participate in a variety of chemical reactions, including alkylation, ring-opening, and oxidation reactions. These reactions can lead to a range of products with different substituents and structural modifications, highlighting the reactivity and versatility of the quinazoline core (Zolfigol et al., 2006).
Scientific Research Applications
Synthesis and Structural Characterization
- A study presented a novel route for synthesizing ellipticine quinone, highlighting the transformation of related compounds through key intermediates, suggesting potential applications in synthesizing complex molecules for biological studies (Ramkumar & Nagarajan, 2014).
- Another research demonstrated the use of specific reagents for the oxidation of pyrazolines under mild conditions, indicating a methodological advancement in chemical synthesis relevant to the compound's derivatives (Zolfigol et al., 2006).
Biological Activities and Applications
- Research into cyclic imides, including structures related to the given compound, explored their potential in reversing electroconvulsive shock-induced amnesia in mice, providing insights into neurological applications (Butler et al., 1987).
- A study on novel pyrido and thiazolo triazolo quinazolines derived from related compounds evaluated their antimicrobial activity, suggesting their use in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
properties
IUPAC Name |
3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-19(23-12-10-16(11-13-23)15-6-2-1-3-7-15)14-24-20(26)17-8-4-5-9-18(17)22-21(24)27/h1-10H,11-14H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLESJSYXEYYMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]-1H-quinazoline-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2498470.png)
![(E)-N-(4,6-difluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pyrazine-2-carboxamide](/img/structure/B2498471.png)
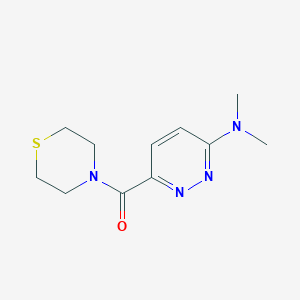
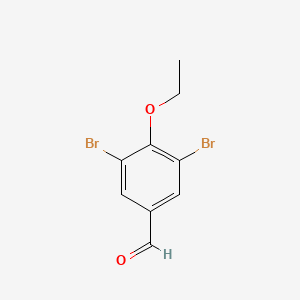
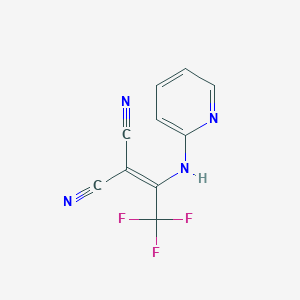
![(Z)-8-(pyridin-2-ylmethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2498485.png)

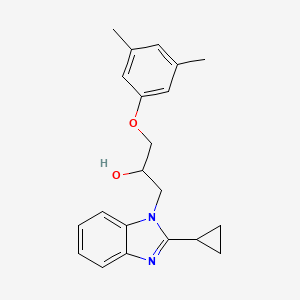


![Tert-butyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2498490.png)


